REACTION_CXSMILES
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[P:1]([O:8]CC)([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[Br:11][CH2:12]Br>>[CH2:3]([O:2][P:1]([CH2:12][Br:11])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:4]
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Name
|
|
Quantity
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126 g
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Type
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reactant
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Smiles
|
P(OCC)(OCC)OCC
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Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)OP(OCC)(=O)CBr
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |